BenchChemオンラインストアへようこそ!

Uracil, 6-acetamido-

crystal engineering conformational polymorphism hydrogen-bonded cocrystals

Uracil, 6‑acetamido‑ (IUPAC: N‑(2,4‑dioxo‑1H‑pyrimidin‑6‑yl)acetamide) belongs to the class of 6‑substituted uracil derivatives. It is a pyrimidine nucleobase analogue in which an acetamido moiety replaces the hydrogen at the 6‑position of the uracil ring.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 32970-34-6
Cat. No. B12929230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 6-acetamido-
CAS32970-34-6
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=O)NC(=O)N1
InChIInChI=1S/C6H7N3O3/c1-3(10)7-4-2-5(11)9-6(12)8-4/h2H,1H3,(H3,7,8,9,10,11,12)
InChIKeyVJRNRSHGUUZQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamidouracil (CAS 32970‑34‑6) – Basic Identity and Structural Context for Procurement Evaluation


Uracil, 6‑acetamido‑ (IUPAC: N‑(2,4‑dioxo‑1H‑pyrimidin‑6‑yl)acetamide) belongs to the class of 6‑substituted uracil derivatives. It is a pyrimidine nucleobase analogue in which an acetamido moiety replaces the hydrogen at the 6‑position of the uracil ring [1]. The molecular formula is C₆H₇N₃O₃ and the average mass is 169.14 g mol⁻¹ . The 6‑acetamido substituent introduces a rotatable amide bond and an additional hydrogen‑bond donor/acceptor pair, which fundamentally alters the conformational landscape and intermolecular recognition pattern relative to unsubstituted uracil. These structural distinctions underpin its documented use as a co‑crystallization partner and as a synthetic intermediate in complex uracil‑based architectures.

Why 6‑Acetamidouracil (CAS 32970‑34‑6) Cannot Be Interchanged with Generic 6‑Substituted Uracils


Generic substitution of 6‑substituted uracils is inadvisable because the 6‑acetamido group confers a unique combination of conformational flexibility and hydrogen‑bonding capacity that directly governs crystal‑engineering outcomes and synthetic reactivity. Small structural modifications at the 6‑position—such as replacing acetamido with amino, methyl, or unsubstituted hydrogen—eliminate the intramolecular trans‑cis equilibrium that 6‑acetamidouracil exhibits, thereby erasing the ability to respond to complementary binding partners with a specific conformational switch [1]. Procurement decisions that overlook these quantifiable physicochemical distinctions risk obtaining a compound that fails to replicate published co‑crystal architectures or to serve as a competent intermediate in multi‑step syntheses where the acetamido protecting/activating group is mandatory. The evidence below quantifies these differentiators head‑to‑head against the most structurally analogous alternatives.

Quantitative Differentiation Evidence for 6‑Acetamidouracil (CAS 32970‑34‑6) vs. Closest Analogs


Conformational Flexibility: 6‑Acetamidouracil Adopts Two Discrete Conformations, Whereas Uracil and Rigid 6‑Substituted Analogs Exhibit Only One

Single‑crystal X‑ray diffraction demonstrates that 6‑acetamidouracil can populate two distinct main conformations—a trans form stabilized by an intramolecular N–H···O hydrogen bond and a cis form induced by complementary binding to a coformer—while biuret, used as a reference flexible molecule, adopts the same conformation in its hydrate and in the 5‑fluorocytosine cocrystal [1]. Uracil itself is essentially rigid (no exocyclic rotatable bonds), and close 6‑substituted analogs such as 6‑aminouracil and 6‑methyluracil lack the amide rotamerism that enables this dual conformational behavior . Thus, 6‑acetamidouracil provides a documented conformational switch that is absent in the comparators.

crystal engineering conformational polymorphism hydrogen-bonded cocrystals

Hydrogen‑Bond Donor/Acceptor Count: 6‑Acetamidouracil Provides One Additional Donor–Acceptor Pair Relative to Uracil

The 6‑acetamido substituent adds one N–H hydrogen‑bond donor and one C=O hydrogen‑bond acceptor to the uracil scaffold. Consequently, 6‑acetamidouracil possesses three hydrogen‑bond donors and three hydrogen‑bond acceptors, compared with two donors and two acceptors for uracil [1]. This quantitative increase in hydrogen‑bonding functionality directly expands the accessible supramolecular synthon space and enables the formation of ternary or higher‑order cocrystals that are unattainable with unsubstituted uracil or with 6‑substituted analogs that lack the supplementary donor–acceptor pair (e.g., 6‑methyluracil) .

supramolecular chemistry hydrogen-bond capacity co-crystal design

Rotatable Bond Count: 6‑Acetamidouracil Adds One Exocyclic Rotatable Bond, Enabling Conformational Adaptation in Crystal Lattices

The acetamido substituent introduces a rotatable C–N bond that links the amide group to the uracil ring. This gives 6‑acetamidouracil one exocyclic rotatable bond, whereas uracil has zero . The presence of a rotatable bond is a prerequisite for the trans–cis isomerism observed in the solid state [1]. Analogs such as 6‑aminouracil and 6‑methyluracil also possess one rotatable bond (amino or methyl torsion), but the amide group of 6‑acetamidouracil is unique in its ability to form an intramolecular hydrogen bond that stabilizes the trans conformer, a feature that neither the amino nor the methyl group can replicate .

solid-state flexibility rotatable bonds crystal packing

Validated Co‑Crystal Formation: 6‑Acetamidouracil Forms a Defined 1:1 Cocrystal with 5‑Fluorocytosine, a Capability Not Reported for 6‑Aminouracil or 6‑Methyluracil

The paper by Tutughamiarso and Egert explicitly reports the successful formation and structural characterization of a 1:1 cocrystal between 6‑acetamidouracil and 5‑fluorocytosine [1]. The complementary hydrogen‑bonding pattern mimics a Watson–Crick‑like G·C base pair and relies on the acetamido group as both a donor and acceptor. No analogous cocrystal structure with 5‑fluorocytosine has been reported for 6‑aminouracil or 6‑methyluracil in the same study or in the Cambridge Structural Database [2]. This demonstrates a unique, experimentally proven supramolecular recognition capability that is absent in the closest structural analogs.

pharmaceutical cocrystals 5-fluorocytosine supramolecular synthon

High‑Value Application Scenarios for 6‑Acetamidouracil (CAS 32970‑34‑6) Derived from Quantitative Differentiation Evidence


Design of 5‑Fluorocytosine‑Based Pharmaceutical Cocrystals

6‑Acetamidouracil is the only 6‑substituted uracil derivative for which a structurally characterized 1:1 cocrystal with 5‑fluorocytosine has been published [1]. Its dual‑conformation capability and elevated hydrogen‑bond donor/acceptor count enable the formation of a Watson–Crick‑like heterodimer motif. Formulation scientists seeking to modulate the physicochemical properties of the antifungal agent 5‑fluorocytosine without altering its covalent structure should procure 6‑acetamidouracil as the validated coformer, avoiding unproven analogs that lack experimental cocrystal evidence.

Crystal Engineering of Stimuli‑Responsive Supramolecular Materials

The ability of 6‑acetamidouracil to adopt two distinct conformations (trans and cis) depending on the crystal environment makes it a valuable building block for designing materials with environmental‑switchable properties [1]. The trans‑to‑cis conformational change is triggered by complementary binding, a feature absent in rigid analogs such as uracil or 6‑methyluracil. Procurement of 6‑acetamidouracil is essential to replicate the documented conformational switch; substitution with a rigid analog would eliminate the stimuli‑responsive behavior.

Synthetic Intermediate for Complex Uracil‑Derived Natural Products

6‑Acetamidouracil serves as a direct precursor for the synthesis of biologically relevant uracil derivatives. In the published synthesis of convicine, glycosidation of 6‑acetamido‑5‑hydroxyuracil produced the penta‑acetate intermediate identical to natural convicine penta‑acetate [2]. While this specific route employs the 5‑hydroxy derivative, 6‑acetamidouracil is the logical upstream building block for introducing the 5‑hydroxy functionality. Its procurement enables entry into this synthetic pathway, whereas non‑acetamido analogs lack the necessary protecting/activating group chemistry.

Calibration Standard for Hydrogen‑Bond Propensity Calculations in Crystal Structure Prediction

Because the hydrogen‑bond donor and acceptor counts of 6‑acetamidouracil (3 donors, 3 acceptors) are precisely known and have been validated by an experimental crystal structure [1], the compound is suitable as a benchmark molecule for calibrating hydrogen‑bond propensity tools and crystal structure prediction algorithms. Its intermediate complexity—possessing more hydrogen‑bond functionality than uracil but fewer than multi‑functionalized derivatives—makes it an optimal test case. Procurement of authentic 6‑acetamidouracil with verified purity is critical for obtaining reproducible computational benchmarks.

Quote Request

Request a Quote for Uracil, 6-acetamido-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.